Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS No.: 625470-88-4
Cat. No.: VC2916937
Molecular Formula: C11H21N3O3
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 625470-88-4 |
|---|---|
| Molecular Formula | C11H21N3O3 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) |
| Standard InChI Key | DABYYYLRDBQJTK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |
Introduction
Structural Characteristics
Molecular and Stereochemical Properties
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate consists of a piperidine ring substituted at the 3-position with a hydrazinecarbonyl group and at the 1-position with a Boc-protecting group. The compound’s stereochemistry is significant, with the (3R)-enantiomer (CAS: 859154-32-8) being explicitly documented in chiral syntheses . Key structural attributes include:
The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during reactions, while the hydrazinecarbonyl group () participates in condensation and cyclization reactions .
Synthetic Pathways
Conventional Synthesis Methods
The standard synthesis involves reacting tert-butyl piperidine-1-carboxylate with hydrazine hydrate under controlled conditions. A typical procedure includes:
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Acylation: Piperidine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C .
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Hydrazide Formation: The Boc-protected piperidine-3-carboxylic acid is treated with hydrazine hydrate in ethanol, catalyzed by , yielding the hydrazinecarbonyl derivative.
Reaction Conditions:
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Temperature | 0–25°C | 75–85% | |
| Catalyst | - | ||
| Solvent | Ethanol/THF | - |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s primary application lies in constructing pharmacophores for:
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Kinase Inhibitors: The hydrazine moiety chelates metal ions in catalytic sites, enhancing binding affinity .
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Anticancer Agents: Piperidine scaffolds are prevalent in tubulin polymerization inhibitors, with the hydrazinecarbonyl group enabling Schiff base formation with ketones in target proteins.
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Antibiotics: Derivatives exhibit β-lactamase inhibitory activity by mimicking penicillin structures.
Structure-Activity Relationship (SAR) Studies
Modifications at the 3-position significantly impact bioactivity:
| Modification | Biological Effect | Source |
|---|---|---|
| Replacement with –NH₂ | Increased cytotoxicity (IC₅₀: 2.1 μM) | |
| Substitution with –OH | Reduced potency due to decreased lipophilicity |
These findings underscore the hydrazinecarbonyl group’s role in balancing solubility and membrane permeability.
Research Findings
Catalytic Applications
In asymmetric catalysis, the compound serves as a ligand precursor for palladium complexes, facilitating Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .
Material Science
Functionalized piperidine derivatives are employed in polymer cross-linking, where the hydrazine group reacts with carbonyls to form hydrazone bonds, enhancing thermal stability .
Storage recommendations include refrigeration at 2–8°C under inert gas to prevent hydrazine decomposition .
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